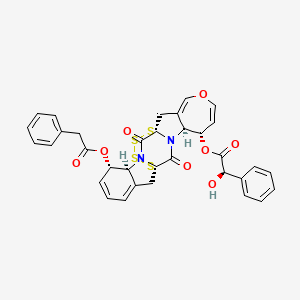
Hildegardiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hildegardiol is a natural product found in Hildegardia barteri with data available.
Scientific Research Applications
Antifungal Applications : A study identified hildegardiol as a new isoflavan isolated from Hildegardia barteri, exhibiting significant antifungal properties. This suggests potential applications in developing antifungal agents (Meragelman et al., 2005).
Plant Regeneration and Conservation : Research on Hildegardia populifolia, a species related to hildegardiol, demonstrated successful plant regeneration via indirect organogenesis. This is significant for the fiber industry and conservation of endangered tree species (Lavanya et al., 2014).
Biodynamic Interface in Medicine : An intriguing study explored the medieval medical approach of Hildegard of Bingen, relating it to modern concepts like the role of estrogen receptors in chronic diseases. This historical insight bridges traditional and modern medicine, potentially inspiring new research directions (Melino & Mormone, 2022).
Fiber Quality Analysis : A detailed study on the properties of ligno-cellulose fiber from Hildegardia, including its morphology and degradation temperatures, suggests applications in material science. Alkali treatment was found to eliminate lignin, indicating potential for varied industrial uses (Rajulu et al., 2002).
Micropropagation Techniques : Research focusing on Hildegardia populifolia developed micropropagation protocols, confirming genetic stability through DNA markers. This study has implications for both conservation and the pharmaceutical industry, given the plant's medicinal properties (Upadhyay et al., 2020).
properties
Molecular Formula |
C17H16O6 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(3R)-3-(6-hydroxy-1,3-benzodioxol-5-yl)-7-methoxy-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C17H16O6/c1-20-15-6-14-9(3-13(15)19)2-10(7-21-14)11-4-16-17(5-12(11)18)23-8-22-16/h3-6,10,18-19H,2,7-8H2,1H3/t10-/m0/s1 |
InChI Key |
MBIKSISXYLIKEM-JTQLQIEISA-N |
Isomeric SMILES |
COC1=C(C=C2C[C@@H](COC2=C1)C3=CC4=C(C=C3O)OCO4)O |
Canonical SMILES |
COC1=C(C=C2CC(COC2=C1)C3=CC4=C(C=C3O)OCO4)O |
synonyms |
(3R)-6,2'-dihydroxy-7-methoxy-4',5'-methylenedioxyisoflavan hildegardiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



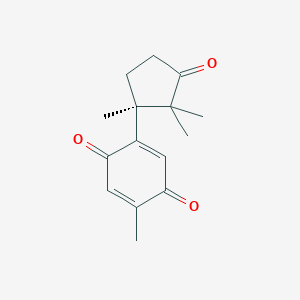
![2-methyl-2-(2-methylprop-1-enyl)-3H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B1249794.png)
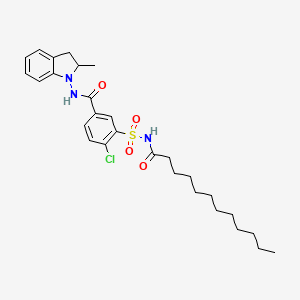
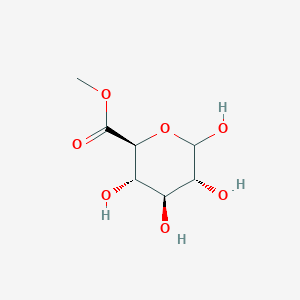

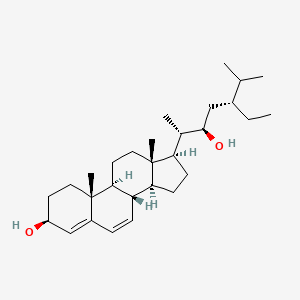
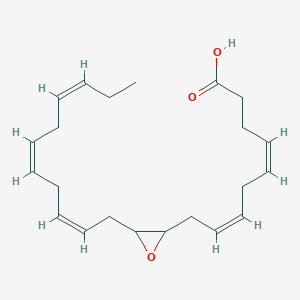
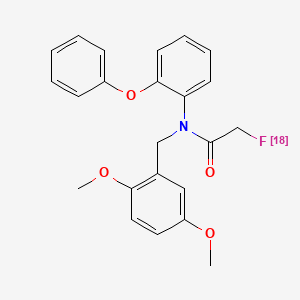

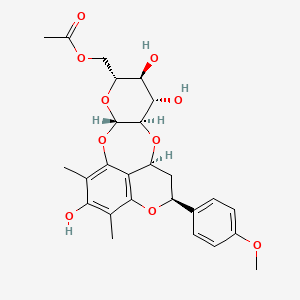

![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1249812.png)
